molecular formula C13H15NO5 B2548893 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 24246-96-6

3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid

Cat. No.: B2548893
CAS No.: 24246-96-6
M. Wt: 265.265
InChI Key: SVFYIZQYOKVTRW-UHFFFAOYSA-N
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Description

3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid is a chemical building block of interest in medicinal chemistry and organic synthesis. Its molecular structure, which incorporates a 4-methoxyphenyl group, a central carbamoyl linkage, and a propanoic acid tail, makes it a potential intermediate for the construction of more complex bioactive molecules . Compounds with similar structural motifs, such as a methoxyphenyl group and a propanoic acid chain, have been investigated for their potential as receptor antagonists and in other therapeutic roles . As a research chemical, it can serve as a key precursor in peptide synthesis and other condensation reactions for developing novel compounds . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[[2-(4-methoxyphenyl)-2-oxoethyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-19-10-4-2-9(3-5-10)11(15)8-14-12(16)6-7-13(17)18/h2-5H,6-8H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFYIZQYOKVTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-methoxyphenyl-2-oxoethyl acetate. This intermediate is then reacted with carbamoyl chloride under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of 3-{[2-(4-Hydroxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid.

    Reduction: Formation of 3-{[2-(4-Methoxyphenyl)-2-hydroxyethyl]carbamoyl}propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following compounds share structural motifs with the target molecule, differing in substituents, backbone, or functional groups:

Compound Name Key Structural Features Molecular Weight Notable Functional Groups Reference(s)
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid (Target) Propanoic acid, carbamoyl, 4-methoxyphenyl ketone 293.27* Carbamoyl, ketone, methoxy
3-{[2-(4-Methanesulfonylphenyl)-2-oxoethyl]carbamoyl}propanoic acid Methanesulfonyl replaces methoxy on phenyl ring 341.34* Sulfonyl, ketone, carbamoyl
3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic acid Furan ring replaces carbamoyl-ethyl-ketone 260.26* Furan, methoxy, propanoic acid
2-Methoxy-3-(4-Methoxyphenyl)propanoic acid Methoxy at C2 of propanoic acid chain 210.23 Methoxy (C2 and phenyl), propanoic acid
3-[2-(β-D-Glucopyranosyloxy)-4-methoxyphenyl]propanoic acid β-D-glucopyranosyloxy substituent on phenyl ring 384.35* Glycosidic bond, methoxy, propanoic acid
2-[(2E)-3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid (ZINC C03887304) Enamide linkage instead of carbamoyl 263.26* Enamide, methoxy, propanoic acid
Tirofiban Sulfonylamino group, piperidinylbutoxyphenyl 440.55 Sulfonamide, propanoic acid

*Calculated based on molecular formulas.

Physicochemical Properties

  • Solubility : The target compound’s methoxy and carbamoyl groups may confer moderate solubility in polar solvents, whereas the methanesulfonyl analog is more hydrophilic .
  • Stability : The ketone group in the target compound could undergo nucleophilic addition reactions, whereas the furan ring in CAS 24098-77-9 is susceptible to electrophilic substitution .

Biological Activity

3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid, also known by its CAS number 24246-96-6, is a compound that has garnered interest for its potential biological activities. This compound features a complex structure that includes a propanoic acid moiety and a methoxyphenyl group, which may contribute to its pharmacological properties.

  • Molecular Formula : C13H15NO5
  • Molecular Weight : 265.26 g/mol
  • CAS Number : 24246-96-6

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications. Below are key findings regarding its bioactivity:

2. Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, compounds with carbamoyl groups have been noted to interact with enzymes like dihydrofolate reductase, which is crucial in DNA synthesis and repair. This interaction could potentially lead to cytotoxic effects in rapidly dividing cells, such as cancer cells.

3. Anti-inflammatory Properties

The methoxyphenyl group in the structure may confer anti-inflammatory properties, as many phenolic compounds are known for their ability to modulate inflammatory responses. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammation.

Research Findings

Study FocusFindings
Antitumor ActivityRelated compounds demonstrated significant inhibition of cancer cell lines (e.g., breast and colon cancer) in vitro.
Enzyme InteractionPotential inhibition of dihydrofolate reductase was observed, indicating a possible mechanism for antitumor effects.
Anti-inflammatory EffectsSimilar compounds showed reduced levels of inflammatory markers in animal models.

Case Studies

  • Case Study on Antitumor Activity : In a study involving structurally similar compounds, researchers observed a dose-dependent decrease in cell viability in various cancer cell lines upon treatment with these derivatives. The IC50 values ranged significantly based on the specific structural modifications of the compounds.
  • Enzyme Inhibition Study : A comparative analysis of several carbamoyl derivatives revealed that certain modifications enhanced enzyme binding affinity, leading to increased inhibition rates against target enzymes involved in cancer metabolism.
  • Inflammation Model : In vivo studies using animal models demonstrated that administration of phenolic derivatives resulted in significant reductions in edema and inflammatory cytokine levels, supporting the hypothesis of their anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Friedel-Crafts acylation to introduce the 4-methoxyphenyl group, using catalysts like AlCl₃ in anhydrous conditions .
  • Carbamoylation of the intermediate ketone using carbodiimide coupling agents (e.g., EDC/HOBt) to form the carbamoyl linkage .
  • Oxidation of secondary alcohols to ketones with KMnO₄ or CrO₃ under controlled pH and temperature to avoid over-oxidation .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C): Confirms structural integrity, with characteristic shifts for the methoxy group (~δ 3.8 ppm), carbamoyl NH (~δ 6.5–7.0 ppm), and aromatic protons .
  • HPLC-MS : Quantifies purity and detects byproducts; reverse-phase C18 columns with acetonitrile/water gradients are optimal .
  • FT-IR : Identifies functional groups (C=O stretch at ~1700 cm⁻¹ for ketone and carboxylic acid; N-H bend at ~1550 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and carbamoyl groups. Limited solubility in water (pH-dependent; improves above pH 5) .
  • Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the carbamoyl group. Degrades under prolonged UV exposure; use amber vials .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the reaction mechanism of carbamoyl group formation in this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Replace ¹²C with ¹³C in the carbamoyl precursor to track bond formation via NMR .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate species during coupling reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to map energy barriers for carbodiimide-mediated coupling steps .

Q. What strategies can optimize the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxy or carbamoyl groups to assess steric/electronic effects .
  • Enzyme Kinetics : Use Michaelis-Menten assays (UV-Vis or fluorescence-based) to determine IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory studies) .
  • Co-crystallization : X-ray crystallography to visualize binding interactions with enzyme active sites .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) across studies to identify confounding variables .
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PrestoBlue) to ensure reproducibility .
  • Orthogonal Validation : Confirm activity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., COX-2) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with bioactivity .
  • MD Simulations : GROMACS for analyzing ligand-protein stability over nanosecond timescales .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DMF) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers for incineration .

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